N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Description
This compound features a hybrid heterocyclic scaffold combining a 2,3-dihydro-1,4-benzodioxin moiety, a 1,2,4-oxadiazole ring, and an N-methylthiophene-3-sulfonamide group. The benzodioxin ring contributes to metabolic stability and lipophilicity, while the oxadiazole enhances π-π stacking interactions due to its electron-deficient nature. Such structural complexity is typical of bioactive molecules targeting enzymes or receptors involved in inflammation or oncology .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S2/c1-3-15-4-6-16(7-5-15)22-24-23(31-25-22)21-20(10-13-32-21)33(27,28)26(2)17-8-9-18-19(14-17)30-12-11-29-18/h4-10,13-14H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWABZWMBVSPGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzodioxin moiety, an oxadiazole ring, and a thiophene sulfonamide. Its molecular formula is , with a molecular weight of approximately 428.52 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate the benzodioxin and oxadiazole components. While specific synthetic pathways are proprietary or not fully disclosed in available literature, similar compounds have been synthesized using methods such as cyclization and functional group modifications.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown cytotoxic effects against various human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) using MTT assays . The oxadiazole moiety is particularly noted for enhancing anticancer activity through mechanisms that may involve apoptosis induction and cell cycle arrest.
Antimicrobial Effects
Compounds with structural similarities to N-(2,3-dihydro-1,4-benzodioxin) derivatives have demonstrated antimicrobial activities against both bacterial and fungal strains. For example, studies have shown that certain benzodioxin derivatives possess moderate to significant antibacterial properties . This suggests a potential for the target compound to exhibit similar antimicrobial effects.
Enzyme Inhibition
The sulfonamide group in the compound may confer inhibitory activity against specific enzymes. Research has highlighted that sulfonamide derivatives can inhibit carbonic anhydrase and other enzymes critical in various physiological processes. This inhibition could lead to therapeutic applications in treating conditions like glaucoma or edema.
Case Studies
Several case studies have explored the biological implications of related compounds:
- Anticancer Studies : A study evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer activity against multiple cell lines. Results indicated that certain modifications significantly enhanced cytotoxicity compared to standard treatments .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of benzodioxin-based compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed promising activity, warranting further exploration into their clinical applications .
Data Summary
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Replacements
a. Triazole-Based Analogues (Compounds [7–9], )
- Core Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones.
- Key Differences: The 1,2,4-triazole ring replaces the oxadiazole in the target compound. Triazoles exhibit tautomerism (thiol-thione equilibrium), which can complicate reactivity and binding predictability compared to the oxadiazole’s fixed electronic structure .
b. Thiadiazine Derivatives ()
- Core Structure : Sulfonamide-linked thiadiazine and isoxazole.
- Key Differences :
- The 1,3,4-thiadiazine ring introduces a six-membered heterocycle with two sulfur atoms, contrasting with the five-membered oxadiazole. Larger rings may reduce metabolic stability due to increased conformational flexibility .
- Synthesis involves p-chlorophenylisocyanate , whereas the target compound’s oxadiazole likely forms via cyclization of amidoxime precursors .
c. Triazine-Imidazolidin Sulfonamides ()
- Core Structure: 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide.
- Key Differences :
- The 1,3,5-triazine core is highly planar and electron-deficient, enabling distinct DNA intercalation or kinase inhibition mechanisms compared to the oxadiazole’s π-acidic properties.
- The sulfonamide is part of a benzene ring rather than a thiophene, reducing electron density and altering solubility .
d. Benzodioxin-Oxadiazole Hybrid ()
- Core Structure : N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide.
- Key Differences :
Physicochemical and Spectral Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
